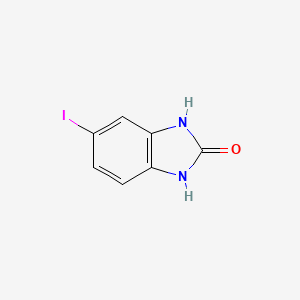

5-Iodo-1,3-dihydro-benzimidazol-2-one

Description

BenchChem offers high-quality 5-Iodo-1,3-dihydro-benzimidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-1,3-dihydro-benzimidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYVBTDFXAZDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476982 | |

| Record name | 5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40644-14-2 | |

| Record name | 5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-1,3-dihydro-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1,3-dihydro-benzimidazol-2-one is a halogenated derivative of the benzimidazolone core structure. The benzimidazolone scaffold is a prominent feature in a variety of pharmacologically active compounds, and the introduction of an iodine atom at the 5-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially modulating its biological activity. This technical guide provides a summary of the available chemical information for 5-Iodo-1,3-dihydro-benzimidazol-2-one.

Core Chemical Properties

While detailed experimental data for 5-Iodo-1,3-dihydro-benzimidazol-2-one is not extensively reported in publicly available literature, the following table summarizes its basic chemical identifiers and properties.

| Property | Value | Source |

| Chemical Name | 5-Iodo-1,3-dihydro-benzimidazol-2-one | N/A |

| CAS Number | 40644-14-2 | [1][2][3] |

| Molecular Formula | C₇H₅IN₂O | [2] |

| Molecular Weight | 260.03 g/mol | [2] |

| Melting Point | Data not consistently available. Commercial suppliers may provide this information. | [2] |

| Boiling Point | Data not available. | [2][3] |

| Solubility | Data not available. Generally, benzimidazolones exhibit limited solubility in water and are more soluble in organic solvents like DMSO and DMF. | N/A |

Synthesis

A plausible synthetic approach is visualized in the workflow diagram below. This would typically involve the reaction of 4-iodo-1,2-phenylenediamine with a carbonylating agent such as urea, phosgene, or a phosgene equivalent like triphosgene or 1,1'-carbonyldiimidazole (CDI).

Figure 1. A generalized synthetic workflow for the preparation of the target compound.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of 5-Iodo-1,3-dihydro-benzimidazol-2-one are not currently published in readily accessible scientific literature. Researchers would need to adapt general procedures for benzimidazolone synthesis and optimize reaction conditions such as solvent, temperature, and reaction time.[4][5][6][7] Purification would likely involve recrystallization or column chromatography.

Spectral Data

Publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 5-Iodo-1,3-dihydro-benzimidazol-2-one is scarce. For unambiguous characterization, the following analyses would be required:

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

IR Spectroscopy: To identify functional groups, particularly the carbonyl (C=O) and N-H stretches of the benzimidazolone ring.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the presence of iodine through its characteristic isotopic signature.

Reactivity and Stability

The reactivity of 5-Iodo-1,3-dihydro-benzimidazol-2-one is expected to be influenced by the electron-withdrawing nature of the iodine atom and the carbonyl group, as well as the nucleophilicity of the nitrogen atoms. The N-H protons of the benzimidazolone ring can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions. The iodo-substituent can potentially participate in cross-coupling reactions, offering a handle for further derivatization.

Information regarding the specific stability and storage conditions is not widely documented. As with many organic compounds, it should be stored in a cool, dry place, protected from light.

Biological Activity and Signaling Pathways

While the broader class of benzimidazole derivatives has been extensively studied for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects, specific data for 5-Iodo-1,3-dihydro-benzimidazol-2-one is not available in the current body of scientific literature.[8][9]

No specific signaling pathways or mechanisms of action involving 5-Iodo-1,3-dihydro-benzimidazol-2-one have been elucidated. Research in this area would be necessary to understand its potential pharmacological effects. A general workflow for investigating the biological activity of a novel compound like this is presented below.

Figure 2. A generalized workflow for the initial biological evaluation of a test compound.

Conclusion

5-Iodo-1,3-dihydro-benzimidazol-2-one represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug development. However, there is a notable lack of comprehensive, publicly available data regarding its detailed synthesis, physicochemical properties, and biological activity. The information provided in this guide serves as a foundational overview based on the limited available data and general knowledge of related compounds. Further experimental work is required to fully characterize this molecule and explore its potential applications.

References

- 1. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | 40644-14-2 [chemicalbook.com]

- 3. 40644-14-2 CAS MSDS (5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview) [ouci.dntb.gov.ua]

- 7. mdpi.com [mdpi.com]

- 8. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW | Semantic Scholar [semanticscholar.org]

- 9. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Iodo-1,3-dihydro-benzimidazol-2-one, a key intermediate in the development of various pharmaceutical compounds. This document details two principal synthetic routes, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Core Synthesis Pathways

Two primary pathways have been established for the synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one. The first is a direct, one-step cyclization of a substituted o-phenylenediamine with urea. The second is a multi-step process commencing from o-nitroaniline, which offers an alternative route to the key diamine intermediate.

Pathway 1: Direct Cyclization of 4-Iodo-1,2-phenylenediamine with Urea

This is the most direct route to 5-Iodo-1,3-dihydro-benzimidazol-2-one, involving the reaction of 4-iodo-1,2-phenylenediamine with urea. The reaction is typically carried out at elevated temperatures, either neat or in a suitable solvent.[1] An analogous synthesis of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one is achieved by heating a mixture of 4-methyl-1,2-phenylenediamine and urea at 180°C.[1] Another general method for preparing benzimidazol-2-ones involves reacting o-phenylenediamine with urea in water at temperatures between 100-160°C.

Caption: Synthesis of 4-Iodo-1,2-phenylenediamine from o-nitroaniline.

Experimental Protocols

Protocol 1: Synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one from 4-Iodo-1,2-phenylenediamine (Analogous Method)

This protocol is based on analogous syntheses of substituted benzimidazol-2-ones.

Materials:

-

4-Iodo-1,2-phenylenediamine

-

Urea

-

Water (optional solvent)

Procedure:

-

Combine 4-iodo-1,2-phenylenediamine and urea in a round-bottom flask. A molar ratio of approximately 1:1.1 (diamine:urea) is recommended.

-

For a solvent-free reaction, heat the mixture to 180°C with stirring.

-

Alternatively, for a water-based reaction, add water to the mixture and heat to 100-160°C in a sealed vessel.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the reaction was performed neat, triturate the resulting solid with hot water, filter, and dry to obtain the crude product.

-

If the reaction was performed in water, the product may precipitate upon cooling. Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford pure 5-Iodo-1,3-dihydro-benzimidazol-2-one.

Protocol 2: Synthesis of 4-Iodo-1,2-phenylenediamine from o-Nitroaniline

This protocol is adapted from a patented method for the synthesis of 5-iodo-2-methylbenzimidazole.

Step 2a: Iodination of o-Nitroaniline

Materials:

-

o-Nitroaniline

-

Iodine (I₂)

-

Hydrogen Peroxide (H₂O₂)

-

Sulfuric Acid (H₂SO₄)

-

Methanol or Ethanol

Procedure:

-

Dissolve o-nitroaniline in a suitable polar solvent such as methanol or ethanol.

-

Add sulfuric acid to the solution.

-

Add iodine as the iodinating agent.

-

Cool the mixture and add hydrogen peroxide dropwise as an oxidizing agent, maintaining the temperature between 0-60°C.

-

After the addition is complete, stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into water and collect the precipitated 4-iodo-2-nitroaniline by filtration.

-

Wash the solid with water and dry.

Step 2b: Reduction of 4-Iodo-2-nitroaniline

Materials:

-

4-Iodo-2-nitroaniline

-

Raney Nickel (or other suitable reducing agent)

-

Methanol or Ethanol

-

Hydrogen gas

Procedure:

-

Suspend 4-iodo-2-nitroaniline in methanol or ethanol in a hydrogenation vessel.

-

Add Raney Nickel as the catalyst.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm).

-

Stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 4-iodo-1,2-phenylenediamine.

Quantitative Data

The following table summarizes the expected inputs and outputs for the described synthetic pathways. Please note that yields are indicative and can vary based on reaction scale and optimization.

| Reaction Step | Starting Material | Reagents | Product | Typical Yield (%) |

| Pathway 1 | 4-Iodo-1,2-phenylenediamine | Urea, Heat | 5-Iodo-1,3-dihydro-benzimidazol-2-one | Not explicitly reported, but analogous reactions suggest moderate to high yields. |

| Pathway 2a | o-Nitroaniline | I₂, H₂O₂, H₂SO₄ | 4-Iodo-2-nitroaniline | High |

| Pathway 2b | 4-Iodo-2-nitroaniline | H₂, Raney Ni | 4-Iodo-1,2-phenylenediamine | High |

Characterization Data

Spectroscopic data for the final product, 5-Iodo-1,3-dihydro-benzimidazol-2-one, is crucial for its identification and purity assessment. While a complete dataset is not available in a single source, typical characterization would include:

-

¹H NMR: Expected signals would include aromatic protons and two N-H protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: Signals corresponding to the carbonyl carbon and the aromatic carbons would be observed.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 5-Iodo-1,3-dihydro-benzimidazol-2-one (C₇H₅IN₂O, MW: 260.03 g/mol ) would be expected.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching, C=O stretching, and aromatic C-H and C=C stretching vibrations would be present.

This technical guide provides a foundational understanding of the synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one. Researchers are encouraged to optimize the described protocols for their specific laboratory conditions and scale.

References

An In-depth Technical Guide to 5-Iodo-1,3-dihydro-benzimidazol-2-one (CAS: 40644-14-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-1,3-dihydro-benzimidazol-2-one is a halogenated derivative of the benzimidazolone scaffold, a core structure in many biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential biological significance. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles information from related structures and general methodologies to serve as a valuable resource for researchers. The content herein is intended to facilitate further investigation into the therapeutic potential of this and similar molecules.

Chemical and Physical Properties

5-Iodo-1,3-dihydro-benzimidazol-2-one is a solid organic compound with the molecular formula C₇H₅IN₂O. The presence of an iodine atom significantly increases its molecular weight compared to the parent benzimidazolone.

| Property | Value | Reference |

| CAS Number | 40644-14-2 | [1] |

| Molecular Formula | C₇H₅IN₂O | [1] |

| Molecular Weight | 260.03 g/mol | [1] |

| Melting Point | 338-340 °C | [2] |

| Appearance | Off-White to Light Brown Solid (Predicted) | N/A |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF (Predicted) | N/A |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Cyclization of 4-iodo-1,2-phenylenediamine with Urea

This method is one of the most common and straightforward approaches for the preparation of benzimidazol-2-ones.[6]

Experimental Protocol:

Materials:

-

4-iodo-1,2-phenylenediamine

-

Urea

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or diphenyl ether)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-iodo-1,2-phenylenediamine (1 equivalent) and urea (1.5-2 equivalents).

-

Add a high-boiling point solvent to the flask.

-

Heat the reaction mixture to reflux (typically 150-180 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of cold water, which should precipitate the crude product.

-

Filter the crude product and wash with water.

-

To purify, dissolve the crude solid in a dilute aqueous solution of sodium hydroxide.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 6-7 to precipitate the purified product.

-

Filter the purified 5-Iodo-1,3-dihydro-benzimidazol-2-one, wash thoroughly with distilled water, and dry.

-

Recrystallization from a suitable solvent such as ethanol may be performed for further purification.

Spectral Data (Representative)

While specific spectra for 5-Iodo-1,3-dihydro-benzimidazol-2-one are not available, the following tables provide expected characteristic peaks based on the analysis of structurally similar benzimidazolone derivatives.[7][8][9][10][11][12]

¹H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.8 | br s | 1H | N-H |

| ~10.6 | br s | 1H | N-H |

| ~7.3 | d | 1H | Aromatic C-H |

| ~7.2 | dd | 1H | Aromatic C-H |

| ~6.8 | d | 1H | Aromatic C-H |

¹³C NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C=O |

| ~135 | Aromatic C-I |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~110 | Aromatic C-N |

| ~108 | Aromatic C-N |

FTIR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Broad | N-H stretching |

| ~1700 | Strong | C=O stretching |

| 1620-1450 | Medium-Strong | C=C aromatic ring stretching |

| ~1300 | Medium | C-N stretching |

| ~800 | Strong | C-H out-of-plane bending |

| ~600 | Medium | C-I stretching |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 260 | [M]⁺ (Molecular ion) |

| 133 | [M - I]⁺ |

| 105 | [M - I - CO]⁺ |

Potential Biological Activities and Signaling Pathways

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[13][14][15][16] The introduction of a halogen, such as iodine, can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Anticancer Potential

Many benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression.[13]

-

Indoleamine 2,3-dioxygenase-1 (IDO1) Inhibition: IDO1 is an enzyme that plays a crucial role in tumor immune escape. Some benzimidazole-containing compounds have been identified as potent IDO1 inhibitors.[17][18] Inhibition of IDO1 can restore anti-tumor immunity.

-

Other Potential Anticancer Mechanisms: Benzimidazoles have also been reported to inhibit other targets such as tubulin polymerization, various kinases, and DNA topoisomerase.[19]

Antimicrobial Activity

The benzimidazolone core is present in several antimicrobial agents. The mechanism of action can vary, but it often involves the disruption of essential cellular processes in microorganisms.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of 5-Iodo-1,3-dihydro-benzimidazol-2-one that inhibits the visible growth of a microorganism.

Materials:

-

5-Iodo-1,3-dihydro-benzimidazol-2-one

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Sterile DMSO

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Conclusion and Future Directions

5-Iodo-1,3-dihydro-benzimidazol-2-one represents an intriguing molecule for further investigation in the field of drug discovery. While specific biological data is currently lacking, its structural similarity to a plethora of known bioactive compounds suggests a high potential for therapeutic applications. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed synthetic protocol and complete spectral characterization.

-

In-depth Biological Screening: Evaluation of its activity against a wide range of biological targets, including cancer cell lines, microbial strains, and specific enzymes.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying any observed biological activity.

-

Structural Biology: Crystallographic studies to understand its interaction with potential biological targets.

This technical guide serves as a foundational document to stimulate and guide such future research endeavors.

References

- 1. 5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | 40644-14-2 [chemicalbook.com]

- 2. 40644-14-2 CAS MSDS (5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview) [ouci.dntb.gov.ua]

- 5. SYNTHESIS OF 1,3-DIHYDRO-2<i>H</i>-BENZIMIDAZOL-2-ONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. mdpi.com [mdpi.com]

- 7. 5-Amino-1,3-dihydro-2H-benzimidazol-2-one(95-23-8) 13C NMR spectrum [chemicalbook.com]

- 8. 1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one | C12H15N3O | CID 88638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 2H-Benzimidazol-2-one, 1,3-dihydro- [webbook.nist.gov]

- 12. 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro- | C7H5N3O3 | CID 3725611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. excli.de [excli.de]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physical Properties of 5-Iodo-1,3-dihydro-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Iodo-1,3-dihydro-benzimidazol-2-one, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document details available quantitative data, outlines relevant experimental protocols for property determination, and visualizes a key signaling pathway where benzimidazolone derivatives have shown significant activity.

Core Physical Properties

The physical characteristics of a compound are critical in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The available data for 5-Iodo-1,3-dihydro-benzimidazol-2-one is summarized below.

| Property | Value | Source |

| CAS Number | 40644-14-2 | --INVALID-LINK-- |

| Molecular Formula | C₇H₅IN₂O | --INVALID-LINK-- |

| Molecular Weight | 260.03 g/mol | --INVALID-LINK-- |

| Melting Point | >300 °C | --INVALID-LINK-- |

| Boiling Point | Not available | |

| Solubility | Not explicitly quantified in available literature. General solubility of benzimidazolones suggests poor solubility in water and solubility in polar organic solvents. | |

| pKa | Not explicitly quantified. Theoretical and experimental studies on related benzimidazole derivatives suggest pKa values are influenced by substituents. |

Experimental Protocols

Accurate determination of physical properties is fundamental. The following sections detail standardized experimental protocols that can be employed to characterize 5-Iodo-1,3-dihydro-benzimidazol-2-one.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry sample of 5-Iodo-1,3-dihydro-benzimidazol-2-one is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus next to a thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specified temperature.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

-

Procedure: An excess amount of 5-Iodo-1,3-dihydro-benzimidazol-2-one is added to a known volume of the selected solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Quantification: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

The pKa value is a measure of the acidity or basicity of a compound and is critical for predicting its behavior in physiological environments.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of 5-Iodo-1,3-dihydro-benzimidazol-2-one is dissolved in a suitable solvent system (often a co-solvent with water, due to the low aqueous solubility of many organic compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the analyte.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve, which is the point where half of the compound has been neutralized. For more complex molecules, specialized software can be used to analyze the titration data and determine the pKa value(s).

Biological Context and Signaling Pathway

Benzimidazole and its derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.[1] Several studies have highlighted the potential of benzimidazolone-based compounds as inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[2][3] Dysregulation of these pathways is a hallmark of many cancers.

One of the most well-studied tyrosine kinase signaling pathways is the Epidermal Growth Factor Receptor (EGFR) pathway.[2][4][5][6] The binding of epidermal growth factor (EGF) to EGFR initiates a cascade of downstream signaling events.

EGFR Signaling Pathway and Potential Inhibition by Benzimidazolone Derivatives

The following diagram illustrates a simplified overview of the EGFR signaling pathway and indicates the point of potential inhibition by benzimidazolone derivatives. These compounds can act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation events that are necessary for signal propagation.[1]

Caption: Simplified EGFR signaling pathway and the point of inhibition by benzimidazolone derivatives.

Experimental Workflow for Synthesis

The following diagram outlines a logical workflow for a potential synthesis.

Caption: A logical workflow for the synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one.

References

- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bosterbio.com [bosterbio.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide on the Physicochemical Properties of 5-Iodo-1,3-dihydro-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1,3-dihydro-benzimidazol-2-one is a halogenated derivative of the benzimidazole scaffold, a core structure in many pharmacologically active compounds. The introduction of an iodine atom can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a compound of interest in drug discovery. This technical guide provides a summary of the available information on the solubility of 5-Iodo-1,3-dihydro-benzimidazol-2-one, detailed experimental protocols for its determination, and a general workflow for its physicochemical characterization.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility values for 5-Iodo-1,3-dihydro-benzimidazol-2-one in various solvents have not been published in peer-reviewed literature or major chemical databases. The solubility of benzimidazole derivatives can be influenced by factors such as pH and the presence of co-solvents.[2] For instance, related compounds like 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one are reported to be almost insoluble in water but show better solubility in polar aprotic solvents like DMSO and DMF.[3]

To facilitate research and development, a standardized experimental protocol for determining the solubility of this compound is provided below.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a standard and reliable technique for determining the equilibrium solubility of a compound.

Materials:

-

5-Iodo-1,3-dihydro-benzimidazol-2-one

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 5-Iodo-1,3-dihydro-benzimidazol-2-one to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a constant temperature environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[2]

-

Sample Collection and Filtration: After equilibration, let the vials stand to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved compound.[2]

-

Quantification:

-

Prepare a series of standard solutions of 5-Iodo-1,3-dihydro-benzimidazol-2-one of known concentrations in a suitable solvent.

-

Dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Calculation: Calculate the solubility of 5-Iodo-1,3-dihydro-benzimidazol-2-one in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or µmol/L.

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity such as 5-Iodo-1,3-dihydro-benzimidazol-2-one.

Biological Context and Signaling Pathways

Benzimidazole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5] Iodo-benzimidazoles, in particular, have shown promise as anticancer agents.[1] While a specific signaling pathway for 5-Iodo-1,3-dihydro-benzimidazol-2-one has not been elucidated, related compounds often exert their effects through mechanisms such as the inhibition of key enzymes or interference with cellular signaling cascades. A general understanding of these pathways is crucial for interpreting biological data.

The following diagram illustrates a generalized signaling pathway that could be investigated for a novel benzimidazole derivative with potential anticancer activity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the 1H and 13C NMR Spectra of 5-Iodo-1,3-dihydro-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 5-Iodo-1,3-dihydro-benzimidazol-2-one. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide utilizes established principles of NMR spectroscopy and data from analogous substituted benzimidazole derivatives to provide a comprehensive and predictive overview for researchers in drug discovery and organic synthesis.

Introduction

5-Iodo-1,3-dihydro-benzimidazol-2-one is a halogenated derivative of the benzimidazolone scaffold, a core structure found in numerous biologically active compounds. The benzimidazole nucleus is a key pharmacophore in medicinal chemistry, exhibiting a wide range of therapeutic properties, including antiviral, antimicrobial, and antitumoral activities. A thorough understanding of the structural and spectroscopic properties of its derivatives is crucial for the development of new therapeutic agents. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules.

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 5-Iodo-1,3-dihydro-benzimidazol-2-one. These predictions are based on the analysis of substituent effects on the benzimidazole ring system.

Predicted 1H NMR Data (in DMSO-d6)

| Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-4 | d | ~ 7.5 - 7.7 | 3JH4-H6 ≈ 1.5 - 2.0 Hz |

| H-6 | dd | ~ 7.2 - 7.4 | 3JH6-H7 ≈ 8.0 - 8.5 Hz, 4JH6-H4 ≈ 1.5 - 2.0 Hz |

| H-7 | d | ~ 6.8 - 7.0 | 3JH7-H6 ≈ 8.0 - 8.5 Hz |

| N1-H | br s | ~ 10.5 - 11.5 | - |

| N3-H | br s | ~ 10.5 - 11.5 | - |

Predicted 13C NMR Data (in DMSO-d6)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~ 154 - 156 |

| C-3a | ~ 130 - 133 |

| C-4 | ~ 115 - 118 |

| C-5 | ~ 85 - 90 |

| C-6 | ~ 125 - 128 |

| C-7 | ~ 110 - 113 |

| C-7a | ~ 135 - 138 |

Experimental Protocols

The following provides a generalized experimental protocol for the acquisition of 1H and 13C NMR spectra of 5-Iodo-1,3-dihydro-benzimidazol-2-one.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 5-Iodo-1,3-dihydro-benzimidazol-2-one.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is a suitable solvent for many benzimidazole derivatives due to its high dissolving power and the ability to observe exchangeable N-H protons.

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker ARX 200 (200 MHz for 1H and 50.3 MHz for 13C) or a spectrometer with a higher field strength for better resolution.[1]

-

1H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

-

13C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance of 13C.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-180 ppm.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectra.

-

Reference the spectra to the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for 1H and δ = 39.52 ppm for 13C).

-

Structural Elucidation and NMR Signal Assignment

The chemical structure of 5-Iodo-1,3-dihydro-benzimidazol-2-one with the atom numbering used for NMR assignment is depicted below.

Caption: Chemical structure of 5-Iodo-1,3-dihydro-benzimidazol-2-one.

The presence of the electron-withdrawing iodine atom at the C-5 position significantly influences the chemical shifts of the aromatic protons and carbons. The iodine atom is expected to cause a significant upfield shift for the directly attached C-5 carbon due to the heavy atom effect. The protons H-4 and H-6 will be deshielded due to the inductive effect of the iodine, while H-7 will be least affected. The two N-H protons are expected to appear as a broad singlet at a downfield chemical shift due to their acidic nature and potential for hydrogen bonding.

The relationships between the protons can be visualized in the following logical diagram:

Caption: Predicted proton coupling relationships in 5-Iodo-1,3-dihydro-benzimidazol-2-one.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Iodo-1,3-dihydro-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of 5-Iodo-1,3-dihydro-benzimidazol-2-one, a compound of interest in pharmaceutical research. Due to the limited availability of direct mass spectrometry data for this specific molecule, this document presents a predictive analysis based on the well-established fragmentation patterns of benzimidazole derivatives and related halogenated compounds. The experimental protocols provided are adapted from standard methods for similar analytes.[1][2]

Introduction

5-Iodo-1,3-dihydro-benzimidazol-2-one belongs to the benzimidazole class of heterocyclic compounds, which are pivotal in medicinal chemistry due to their diverse pharmacological activities. Accurate structural characterization and quantification of such molecules are critical in drug discovery and development. Mass spectrometry (MS) is a powerful analytical technique for the unambiguous identification, structural elucidation, and quantification of novel compounds. This guide outlines the expected mass spectral behavior of 5-Iodo-1,3-dihydro-benzimidazol-2-one and provides detailed protocols for its analysis.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge (m/z) values for the molecular ion and potential fragment ions of 5-Iodo-1,3-dihydro-benzimidazol-2-one under electron ionization (EI) conditions. The molecular formula is C₇H₅IN₂O, and the predicted monoisotopic mass is 259.9498 g/mol .

| Predicted Ion | m/z (Nominal) | Proposed Structure | Notes |

| [M]⁺ | 260 | C₇H₅IN₂O⁺ | Molecular Ion |

| [M-I]⁺ | 133 | C₇H₅N₂O⁺ | Loss of an iodine radical |

| [M-CO]⁺ | 232 | C₆H₅IN₂⁺ | Loss of neutral carbon monoxide |

| [M-I-CO]⁺ | 105 | C₆H₅N₂⁺ | Subsequent loss of CO after iodine loss |

| [C₆H₄N]⁺ | 90 | C₆H₄N⁺ | Fragmentation of the benzimidazole core |

Experimental Protocols

The following protocols are recommended for the mass spectrometry analysis of 5-Iodo-1,3-dihydro-benzimidazol-2-one.

3.1. Sample Preparation

-

Stock Solution Preparation : Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solution Preparation : Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mass spectrometer.

-

Filtration : If necessary, filter the final solution using a 0.22 µm syringe filter to remove any particulate matter.

3.2. Instrumentation and Data Acquisition

The following are general guidelines for instrument setup. Optimal parameters may vary depending on the specific mass spectrometer used.

3.2.1. Electron Ionization (EI) Mass Spectrometry

-

Ionization Source : Electron Ionization (EI)

-

Electron Energy : 70 eV

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF)

-

Scan Range : m/z 50-500

-

Sample Introduction : Direct infusion or via a Gas Chromatography (GC) system.

3.2.2. Electrospray Ionization (ESI) Mass Spectrometry (Coupled with Liquid Chromatography)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of benzimidazoles.[2]

-

Liquid Chromatograph : A standard HPLC or UHPLC system.

-

Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a suitable starting point.[3]

-

Mobile Phase : A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is recommended.[3]

-

Ionization Source : Electrospray Ionization (ESI), positive or negative ion mode.

-

Ion Source Parameters :

-

Capillary Voltage: 3-4 kV

-

Nebulizer Gas Flow: Instrument dependent

-

Drying Gas Temperature: 300-350 °C[3]

-

-

Mass Analyzer : Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)

-

Scan Mode : Full scan for initial investigation, followed by product ion scan (for fragmentation analysis) or multiple reaction monitoring (MRM) for quantification.

Predicted Fragmentation Pathway and Experimental Workflow

The following diagrams illustrate the predicted fragmentation pathway of 5-Iodo-1,3-dihydro-benzimidazol-2-one and a general experimental workflow for its analysis.

Caption: Predicted EI Fragmentation Pathway.

Caption: General LC-MS/MS Workflow.

References

An In-depth Technical Guide on the Crystal Structure of 5-Iodo-1,3-dihydro-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and potential biological significance of 5-Iodo-1,3-dihydro-benzimidazol-2-one. While a definitive crystal structure for this specific compound is not publicly available, this document extrapolates likely crystallographic parameters based on closely related analogs and outlines detailed experimental protocols for its synthesis and crystallization.

Introduction

Benzimidazolone derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their rigid structure and capacity for hydrogen bonding interactions make them attractive candidates in drug discovery for targeting a variety of enzymes and receptors. The introduction of a halogen atom, such as iodine, at the 5-position of the benzimidazolone ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, thereby modulating its biological activity. This guide focuses on the 5-iodo derivative, providing a foundational understanding for further research and development.

Synthesis and Crystallization

A plausible synthetic route to 5-Iodo-1,3-dihydro-benzimidazol-2-one involves the cyclization of a substituted o-phenylenediamine with a carbonyl source. The following experimental protocol is a proposed method based on established syntheses of similar benzimidazolone derivatives.

Proposed Synthesis Protocol

The synthesis can be conceptualized as a two-step process starting from commercially available 4-iodo-1,2-diaminobenzene.

-

Cyclocarbonylation: 4-iodo-1,2-diaminobenzene is reacted with a carbonylating agent such as urea, 1,1'-carbonyldiimidazole (CDI), or phosgene. The reaction with urea is a common and straightforward method.

-

A mixture of 4-iodo-1,2-diaminobenzene and urea (in a 1:1.2 molar ratio) is heated at 150-180 °C for 2-4 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid product is washed with water and a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water, to yield pure 5-Iodo-1,3-dihydro-benzimidazol-2-one.

Proposed Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a commonly successful method for compounds of this nature.

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it has moderate solubility at room temperature. Good candidates include ethanol, methanol, acetone, or mixtures with water.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent will lead to the formation of single crystals over several days to weeks.

-

Vapor Diffusion: An alternative method involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

Crystallographic Data (Predicted)

While the specific crystal structure of 5-Iodo-1,3-dihydro-benzimidazol-2-one has not been reported, we can predict its likely crystallographic parameters based on the known structures of analogous benzimidazolone derivatives. It is anticipated that the molecule will crystallize in a centrosymmetric space group, with intermolecular hydrogen bonds playing a crucial role in the crystal packing.

The primary hydrogen bonding motif is expected to involve the N-H donors and the C=O acceptor of the urea functionality, leading to the formation of tapes or sheets. The iodine atom may participate in halogen bonding interactions, further stabilizing the crystal lattice.

| Parameter | Predicted Value | Basis for Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for related benzimidazolone structures. |

| Space Group | P2₁/c or P2₁2₁2₁ | Frequently observed for similar heterocyclic compounds. |

| a (Å) | 8 - 12 | Based on unit cell dimensions of analogous structures. |

| b (Å) | 5 - 10 | Based on unit cell dimensions of analogous structures. |

| c (Å) | 12 - 18 | Based on unit cell dimensions of analogous structures. |

| α (°) | 90 | |

| β (°) | 90 - 110 | |

| γ (°) | 90 | |

| V (ų) | 800 - 1500 | |

| Z | 4 | Typical for the predicted space groups. |

| Hydrogen Bonding | N-H···O=C | Primary motif forming chains or layers. |

| Halogen Bonding | C-I···O or C-I···N | Possible secondary interaction influencing packing. |

Potential Biological Activity and Signaling Pathways

Benzimidazolone derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of an iodine atom can enhance these activities. The following diagram illustrates a general screening cascade for a novel compound like 5-Iodo-1,3-dihydro-benzimidazol-2-one, based on the known activities of the benzimidazolone scaffold.

Conclusion

This technical guide provides a foundational framework for the study of 5-Iodo-1,3-dihydro-benzimidazol-2-one. While the definitive crystal structure remains to be determined experimentally, the provided information on its synthesis, proposed crystallization protocols, and predicted crystallographic data offers a solid starting point for researchers. The potential for diverse biological activities, inherent to the benzimidazolone scaffold and likely modulated by the iodo-substituent, underscores the importance of further investigation into this compound for applications in drug discovery and materials science. The experimental determination of its crystal structure will be a critical step in elucidating its structure-activity relationships and unlocking its full potential.

The Potent and Diverse Biological Activities of Halogenated Benzimidazolones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazolone core, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of halogen atoms onto this core structure can dramatically influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can profoundly enhance the compound's biological activity and selectivity, leading to the development of potent antiviral, antibacterial, and anticancer agents. This technical guide provides an in-depth overview of the biological activities of halogenated benzimidazolones, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Antiviral Activity

Halogenated benzimidazole ribonucleosides have emerged as a significant class of antiviral agents, particularly against human cytomegalovirus (HCMV). Their primary mechanism of action involves the inhibition of the viral terminase complex, which is crucial for the cleavage of viral DNA concatemers into unit-length genomes for packaging into new virions.

A notable example is 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and its 2-bromo analog, 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB).[1][2] These compounds have been shown to be potent and selective inhibitors of HCMV replication.[1][2] Their mechanism does not inhibit viral DNA synthesis but rather prevents the maturation of viral DNA, leading to the production of non-infectious viral particles.[2][3] The antiviral activity of these and other halogenated benzimidazole derivatives is summarized in the table below.

Quantitative Antiviral Activity Data

| Compound | Virus | Assay | IC50 (µM) | Cytotoxicity (CC50, µM) | Reference |

| 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | HCMV | Plaque Assay | 2.9 | >100 (HFF and KB cells) | [1] |

| 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | HCMV | Plaque Assay | ~0.7 | >100 (HFF and KB cells) | [1] |

| 2-chloro-5,6-dibromo-1-β-D-ribofuranosylbenzimidazole | HCMV | Plaque Assay | ~4 | >100 | [4] |

| 2-chloro-5,6-diiodo-1-β-D-ribofuranosylbenzimidazole | HCMV | Plaque Assay | ~2 | 10-20 | [4] |

| 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | HCMV | Plaque Assay | 42 | In the same dose range | [1] |

| 1H-β-l-ribofuranoside-2-isopropylamino-5,6-dichlorobenzimidazole (1263W94) | HCMV | DNA Hybridization | 0.12 | Not specified | [5] |

Experimental Protocol: Antiviral Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

-

Cell Seeding: Plate host cells (e.g., human foreskin fibroblasts - HFF) in multi-well plates and grow until a confluent monolayer is formed.

-

Virus Infection: Remove the culture medium and infect the cell monolayers with a known titer of the virus (e.g., HCMV) for a specific adsorption period (e.g., 1-2 hours).

-

Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for a period that allows for the formation of visible plaques (e.g., 7-14 days for HCMV).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

-

Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (IC50) compared to the untreated virus control.

Visualizing the Mechanism of Action

The following diagram illustrates the general workflow for identifying and characterizing antiviral halogenated benzimidazolones.

Antibacterial Activity

Halogenated benzimidazolones have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of multiple halogen atoms and a trifluoromethyl group at the 2-position of the benzimidazole ring appears to be a key structural feature for potent antibacterial activity.

Studies have shown that dihalogenated derivatives are more active than their monohalogenated counterparts.[6] For instance, 5,6-dibromo-2-(trifluoromethyl)benzimidazole has been reported to have a minimum inhibitory concentration (MIC) of 0.49 µg/mL against Bacillus subtilis, which is comparable to the antibiotic tetracycline.[6]

Quantitative Antibacterial Activity Data

| Compound | Bacteria | MIC (µg/mL) | Reference |

| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 | [6] |

| 5-halogenomethylsulfonyl-2-(trifluoromethyl)benzimidazole | MRSA | 12.5-25 | [7] |

| 5-halogenomethylsulfonyl-2-(trifluoromethyl)benzimidazole | Enterococcus strains | 50-100 | [7] |

| Various 1,2,5-substituted benzimidazoles | MRSA | Comparable to Ciprofloxacin | [8] |

| Various N-substituted benzimidazoles | Enterococcus faecalis, Staphylococcus aureus | 12.5-400 | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

-

Preparation of Inoculum: Prepare a standardized suspension of the target bacteria (e.g., to 0.5 McFarland standard).

-

Serial Dilution of Compound: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

Halogenated benzimidazolones have shown promising cytotoxic activity against a range of cancer cell lines. Their anticancer effects are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and metabolism.

Mechanisms of Anticancer Action

Several mechanisms of action have been elucidated for the anticancer effects of halogenated benzimidazolones:

-

STAT3 Pathway Inhibition: Some dihalogenated derivatives of condensed benzimidazole diones have been shown to exert their anticancer effects by regulating the STAT3/HK2 axis. The Signal Transducer and Activator of Transcription 3 (STAT3) is a key regulator of cell growth and proliferation, and its inhibition can lead to cancer cell death.

-

Bcl-2 Inhibition: Benzimidazole derivatives have been identified as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is an anti-apoptotic protein, and its inhibition can promote programmed cell death in cancer cells.

-

PIM-1 Kinase Inhibition: N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been shown to inhibit PIM-1 kinase, a serine/threonine kinase that promotes cell survival and proliferation. Inhibition of PIM-1 can induce apoptosis in cancer cells.

Quantitative Anticancer Activity Data

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 5,6-dichloro-1,3-dihydro-2H-benzimidazol-2-one | A549, MCF-7, HeLa | Not specified | Potent activity | [10] |

| Oxadiazole-bearing benzimidazolone derivative | HeLa | Not specified | 10.6 | [10] |

| Coumarin-substituted benzimidazolone derivatives | HeLa | Not specified | 10.6–13.6 | [10] |

| 1-propenyl-1,3-dihydro-benzimidazol-2-one | Neura 2a, MCF-7, HEK 293 | MTT Assay | Low micromolar range | [11] |

| 1,2-disubstituted benzimidazoles (6j, 6k, 6l, 6n) | MCF-7 | MTT Assay | 2.55 - 4.50 | [12] |

| 1,2-disubstituted benzimidazole (6k) | A549 | MTT Assay | 3.22 | [12] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the concentration of the compound that inhibits cell growth by 50% (IC50).

Visualizing Anticancer Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by anticancer halogenated benzimidazolones.

Conclusion and Future Perspectives

Halogenated benzimidazolones represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of halogen atoms has proven to be an effective approach for enhancing their potency and selectivity as antiviral, antibacterial, and anticancer agents. The quantitative data and mechanistic insights presented in this guide underscore the significant potential of these compounds in drug discovery and development.

Future research in this area should continue to explore the structure-activity relationships of novel halogenated benzimidazolone derivatives. Advanced computational modeling and high-throughput screening can accelerate the identification of new lead compounds with improved pharmacological profiles. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation therapeutics targeting viral infections, bacterial resistance, and various forms of cancer. The development of more selective and less toxic halogenated benzimidazolones holds the promise of delivering innovative and effective treatments for a range of human diseases.

References

- 1. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Letermovir and inhibitors of the terminase complex: a promising new class of investigational antiviral drugs against human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Human Cytomegalovirus DNA Maturation by a Benzimidazole Ribonucleoside Is Mediated through the UL89 Gene Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole l-Riboside with a Unique Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in vitro antibacterial activity of 5-halogenomethylsulfonyl- benzimidazole and benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 5-Iodo-1,3-dihydro-benzimidazol-2-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. The introduction of a halogen atom, such as iodine, at the 5-position of the benzimidazolone ring can significantly modulate the physicochemical and pharmacological properties of the molecule. While specific research on the mechanism of action of 5-Iodo-1,3-dihydro-benzimidazol-2-one is limited, analysis of its closely related derivatives provides significant insights into its potential biological activities. This technical guide synthesizes the available information on the antimicrobial properties of a key 5-iodo-benzimidazole derivative, offering a putative mechanism of action and detailed experimental data to inform further research and drug development efforts.

Inferred Mechanism of Action: Antimicrobial Activity

Based on studies of its derivatives, 5-Iodo-1,3-dihydro-benzimidazol-2-one is predicted to exhibit antimicrobial properties. The primary mechanism of action for many benzimidazole-based antimicrobial agents involves the disruption of key cellular processes in bacteria and fungi. While the precise molecular targets for the 5-iodo derivative are not definitively established, the benzimidazole core is known to interfere with microtubule synthesis in fungi and various enzymatic activities in bacteria. The presence of the iodine atom may enhance the lipophilicity of the compound, facilitating its passage through microbial cell membranes.

A study on the derivative, 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole, demonstrated significant antifungal activity, suggesting that this class of compounds could be a promising avenue for the development of new antimicrobial agents.[1]

Quantitative Data Summary

The antimicrobial activity of 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole was evaluated against a panel of bacterial and fungal strains. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative measure of its efficacy.

Table 1: Antibacterial Activity of 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole

| Bacterial Strain | MIC (μg/mL) |

| Bacillus subtilis | >100 |

| Clostridium sporogenes | >100 |

| Streptosporangium longisporum | >100 |

| Micrococcus flavus | >100 |

| Sarcina lutea | >100 |

| Staphylococcus aureus | >100 |

| Escherichia coli | >100 |

| Pseudomonas aeruginosa | >100 |

| Salmonella enteritidis | >100 |

| Proteus vulgaris | >100 |

Table 2: Antifungal Activity of 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole and Reference Compounds

| Fungal Strain | 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole MIC (μg/mL) | Nystatin MIC (μg/mL) | Fluconazole MIC (μg/mL) |

| Candida albicans | 6.25 | 25 | 25 |

| Saccharomyces cerevisiae | 12.5 | 50 | >100 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole.

Synthesis of 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole[1]

A solution of 4-iodo-1,2-phenylenediamine and ethyl 4-[4-(2-chlorophenyl)piperazin-1-yl]butanoate in 4 M hydrochloric acid was refluxed. The resulting product was purified to yield the target compound.

Antimicrobial Activity Assay[1]

1. Preparation of Microbial Cultures:

-

Bacterial strains were cultured on Müller–Hinton agar.

-

Fungal strains were cultured on Sabouraud dextrose agar.

2. Microdilution Method:

-

A serial two-fold dilution of the test compound was prepared in the appropriate broth medium (Müller–Hinton for bacteria, Sabouraud dextrose for fungi) in 96-well microtiter plates.

-

Microbial suspensions were adjusted to a concentration of 10^5 CFU/mL and added to each well.

-

The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

3. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Visualizations

Logical Relationship of Benzimidazole Core to Biological Activity

Caption: Relationship between the benzimidazole core and its pharmacological effects.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While direct experimental evidence for the mechanism of action of 5-Iodo-1,3-dihydro-benzimidazol-2-one remains to be fully elucidated, the significant antimicrobial activity of its close derivatives strongly suggests a promising avenue for future investigation. The data presented in this guide, particularly the potent antifungal effects of a 5-iodo-benzimidazole derivative, underscore the potential of this scaffold in the development of novel anti-infective agents. Further research is warranted to identify the specific molecular targets and delineate the precise signaling pathways affected by this class of compounds. The experimental protocols provided herein offer a robust framework for such future studies, which will be crucial for advancing our understanding and harnessing the therapeutic potential of 5-Iodo-1,3-dihydro-benzimidazol-2-one and its analogs.

References

An In-depth Technical Guide to 5-Iodo-1,3-dihydro-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-1,3-dihydro-benzimidazol-2-one, a halogenated derivative of the versatile benzimidazolone scaffold. While the specific historical discovery of this compound is not well-documented in readily available literature, its synthesis logically follows well-established methodologies for the creation of benzimidazolone cores. This document details the physicochemical properties, a probable synthetic route with a detailed experimental protocol, and the potential biological activities of this compound, inferred from studies on structurally related molecules. The benzimidazolone core is a key pharmacophore in numerous clinically used drugs, and the introduction of an iodine atom can significantly modulate a compound's physicochemical and biological properties, making 5-Iodo-1,3-dihydro-benzimidazol-2-one a molecule of interest for further investigation in drug discovery and development.

Introduction

The benzimidazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its structural resemblance to endogenous purines allows for interaction with various biological targets. The introduction of a halogen, such as iodine, onto the aromatic ring can enhance properties like lipophilicity, which may improve membrane permeability and bioavailability, and can also serve as a handle for further synthetic modifications. 5-Iodo-1,3-dihydro-benzimidazol-2-one, with its iodine substituent at the 5-position, is therefore a compound with significant potential for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Iodo-1,3-dihydro-benzimidazol-2-one is presented in the table below.

| Property | Value | Reference |

| CAS Number | 40644-14-2 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅IN₂O | [3] |

| Molecular Weight | 260.03 g/mol | [3] |

| Melting Point | 338-340 °C | [3] |

| Appearance | Solid (predicted) | |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF |

Synthesis and Experimental Protocols

While a specific seminal publication detailing the first synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one is not readily apparent, its synthesis can be reliably achieved through the well-established reaction of an appropriately substituted o-phenylenediamine with a carbonyl source, such as urea.[6][7] The logical synthetic pathway involves a two-step process: the synthesis of the precursor 4-iodo-1,2-phenylenediamine, followed by its cyclization to form the benzimidazolone ring.

Synthesis of 4-iodo-1,2-phenylenediamine (Precursor)

A common method for the preparation of o-phenylenediamines is the reduction of the corresponding o-nitroaniline.[8]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine o-nitroaniline (1 eq), 20% sodium hydroxide solution, and 95% ethanol.

-

Reduction: Heat the mixture to a gentle boil with vigorous stirring. Gradually add zinc dust (2 eq) in portions, maintaining the boiling of the solution. Should the reaction cease, the addition of a small amount of 20% sodium hydroxide solution may be required to reinitiate it.

-

Reaction Completion and Filtration: After the addition of zinc dust is complete, continue to reflux the mixture with stirring for one hour. The color of the solution should change from deep red to nearly colorless. Filter the hot mixture by suction and extract the zinc residue with two portions of hot ethanol.

-

Purification: Combine the filtrates and add a small amount of sodium hydrosulfite. Concentrate the solution under reduced pressure. Cool the concentrate in an ice-salt bath to crystallize the product. Collect the crystals by filtration, wash with a small amount of ice water, and dry in a vacuum desiccator. For higher purity, the crude product can be recrystallized from hot water containing sodium hydrosulfite and treated with decolorizing charcoal.

Synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one

The final step involves the cyclization of 4-iodo-1,2-phenylenediamine with urea. This reaction is typically carried out at elevated temperatures, and various solvents can be employed.[6][7][9]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine 4-iodo-1,2-phenylenediamine (1 eq) and urea (1 to 1.3 eq) in a high-boiling point, water-immiscible organic solvent such as o-dichlorobenzene.[7] The use of a phase transfer catalyst like tetrabutylammonium chloride (TBAC) can also facilitate the reaction.[9]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 135°C and 180°C for 3 to 10 hours.[7][9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product, being insoluble in the solvent, will precipitate out. Collect the solid product by filtration and wash it with a suitable solvent like ethanol. The crude product can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one.

Potential Biological Activities and Applications in Drug Development